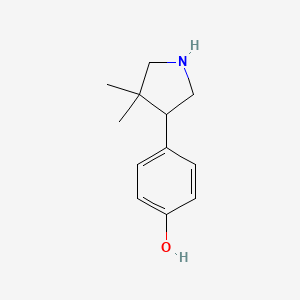![molecular formula C11H7ClN2O B13153930 6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
6-Chloro-[3,4'-bipyridine]-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are organic compounds consisting of two pyridyl rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 5th position on the bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde can be achieved through various methods, including metal-catalyzed cross-coupling reactions. One common method involves the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Stille coupling reaction, which uses a tin reagent and a palladium catalyst. This method is advantageous due to its high tolerance for various functional groups .
Industrial Production Methods
Industrial production of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,4’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,4’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
6-Bromo-[3,4’-bipyridine]-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Chloro-[3,3’-bipyridine]: Similar structure but with the chlorine atom at a different position.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and a different bipyridine linkage.
Uniqueness
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and an aldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-chloro-5-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H |
InChI 键 |
HCZSCOSFRDNJJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)


![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
